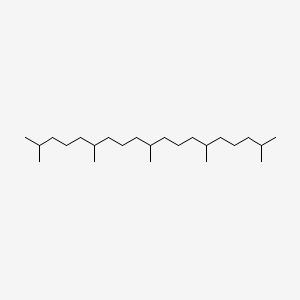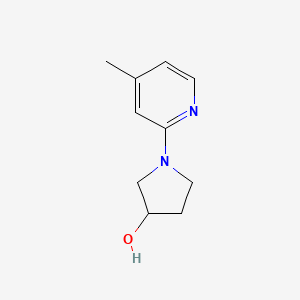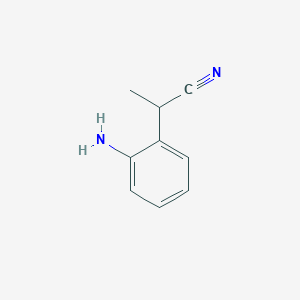
2-(2-Aminophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminophenyl)propanenitrile is an organic compound with the molecular formula C9H10N2 It consists of a propanenitrile group attached to a phenyl ring substituted with an amino group at the ortho position
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This process removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(2-Aminophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds, including imidazoles, oxazoles, and isothiazoles.
Material Science: The compound is used in the synthesis and characterization of crystal structures, which are important for material science applications.
Photochemistry: It is involved in photochemical processes, such as the generation of triplet phenyl cations, which are studied for their unique properties.
Polymer Science: Derivatives of this compound are used in designing self-healing polymers, which have applications in material engineering.
Antimicrobial Studies: Some derivatives show promising antimicrobial activities, making them potential candidates for developing new antimicrobial agents.
作用机制
The mechanism of action of 2-(2-Aminophenyl)propanenitrile involves its interaction with various molecular targets:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and reduction reactions, affecting cellular processes.
相似化合物的比较
2-(4-Aminophenyl)propanenitrile: This compound has a similar structure but with the amino group at the para position.
2-Aminothiazole: Another similar compound used in medicinal chemistry for its antibacterial and antifungal properties.
Uniqueness:
Positional Isomerism: The ortho position of the amino group in 2-(2-Aminophenyl)propanenitrile provides unique reactivity compared to its para isomer.
Versatility: Its ability to participate in various chemical reactions and its applications in multiple fields make it a versatile compound.
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-(2-aminophenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,11H2,1H3 |
InChI 键 |
LWDKLSHFLTYDNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


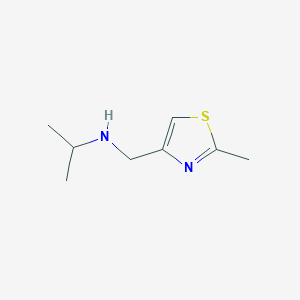
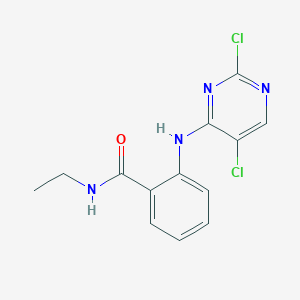
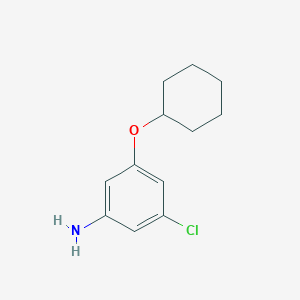

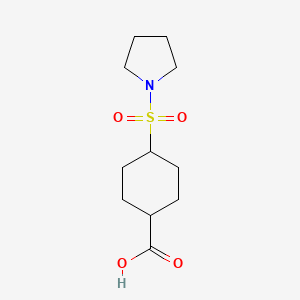


![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
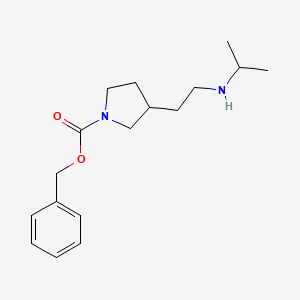
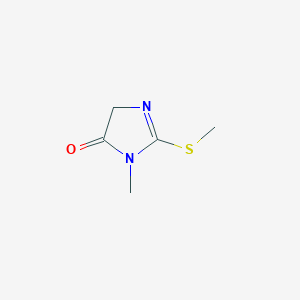

![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
